molecular formula C19H24N4O6S B2986755 N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396806-40-8

N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2986755
CAS RN: 1396806-40-8
M. Wt: 436.48
InChI Key: GGZBMQXJZCBTGW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H24N4O6S and its molecular weight is 436.48. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Synthesis and Biological Activities : A study by Gul et al. (2017) on 2,5-disubstituted 1,3,4-oxadiazole compounds, which are chemically related to the query compound, detailed their synthesis and evaluation for antimicrobial and hemolytic activities. These compounds exhibited variable antimicrobial activity against selected microbial species, highlighting the potential of structurally similar compounds in antimicrobial applications (Gul et al., 2017).

  • Antibacterial and Antifungal Activities : Research on azetidinone derivatives, another structural analog, showed significant antibacterial and antifungal activities, suggesting that compounds with a similar structure, including the query compound, could be explored for their antimicrobial potential (Prajapati & Thakur, 2014).

Potential for Antitumor Activity

  • Antitumor Evaluation : Novel polyfunctionally substituted heterocyclic compounds derived from structures similar to the query compound were studied for their antitumor activities. Many of these compounds exhibited high inhibitory effects in in vitro screening against various human cancer cell lines, indicating the relevance of exploring structurally related compounds for antitumor applications (Shams et al., 2010).

Antiepileptic Activity

  • Antiepileptic Activity of Derivatives : The anticonvulsant activities of N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl) derivatives were investigated, demonstrating that certain structural motifs contribute significantly to anticonvulsant activity. This suggests the potential of exploring similar structural derivatives of the query compound for neurological applications (Rajak et al., 2013).

properties

IUPAC Name

N-cyclohexyl-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S.C2H2O4/c22-15(18-14-4-2-1-3-5-14)10-21-8-13(9-21)17-19-16(20-23-17)12-6-7-24-11-12;3-1(4)2(5)6/h6-7,11,13-14H,1-5,8-10H2,(H,18,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBMQXJZCBTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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